Dichlorobis(triphenylphosphine)palladium(II) Dichlorobis(triphenylphosphine)palladium(II) Bis(triphenylphosphine)palladium(II) dichloride is an organometallic complex. It is an efficient cross-coupling catalyst for C-C coupling reaction, such as Negishi coupling, Suzuki coupling, Sonogashira coupling and Heck coupling reaction. Detection of bis(triphenylphosphine)palladium(II) dichloride by electrospray ionization quadrupole ion trap mass spectrometry using different imidazolium salts as the charge carrier has been reported. It is employed as catalyst for the Heck reaction medium.

Brand Name: Vulcanchem
CAS No.: 13965-03-2
VCID: VC21127185
InChI: InChI=1S/2C18H15P.2C2H6.CH4.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;;/h2*1-15H;2*1-2H3;1H4;2*1H;/q;;;;;;;+2/p-2
SMILES: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Molecular Formula: C41H46Cl2P2Pd
Molecular Weight: 778.1 g/mol

Dichlorobis(triphenylphosphine)palladium(II)

CAS No.: 13965-03-2

Cat. No.: VC21127185

Molecular Formula: C41H46Cl2P2Pd

Molecular Weight: 778.1 g/mol

* For research use only. Not for human or veterinary use.

Dichlorobis(triphenylphosphine)palladium(II) - 13965-03-2

Specification

Description Bis(triphenylphosphine)palladium(II) dichloride is an organometallic complex. It is an efficient cross-coupling catalyst for C-C coupling reaction, such as Negishi coupling, Suzuki coupling, Sonogashira coupling and Heck coupling reaction. Detection of bis(triphenylphosphine)palladium(II) dichloride by electrospray ionization quadrupole ion trap mass spectrometry using different imidazolium salts as the charge carrier has been reported. It is employed as catalyst for the Heck reaction medium.

CAS No. 13965-03-2
Molecular Formula C41H46Cl2P2Pd
Molecular Weight 778.1 g/mol
IUPAC Name ethane;methane;palladium(2+);triphenylphosphane;dichloride
Standard InChI InChI=1S/2C18H15P.2C2H6.CH4.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;;/h2*1-15H;2*1-2H3;1H4;2*1H;/q;;;;;;;+2/p-2
Standard InChI Key TUPQTEGWNDAOKM-UHFFFAOYSA-L
SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Canonical SMILES C.CC.CC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pd+2]

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